molecular formula C20H25ClN2O4 B13821057 Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride

Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride

Cat. No.: B13821057
M. Wt: 392.9 g/mol
InChI Key: XOTAHZAMYKJUFV-UHFFFAOYSA-N
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Description

Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride is a synthetic organic compound featuring a pentanoate backbone with critical functional groups:

  • 5-(phenylmethoxycarbonylamino) group: A benzyloxycarbonyl (Cbz) derivative that confers stability and modulates lipophilicity.
  • Benzyl ester: Increases hydrophobicity, influencing solubility and membrane permeability.
  • Hydrochloride salt: Improves crystallinity and aqueous solubility.

This compound is primarily used in medicinal chemistry as a building block for peptide synthesis and drug development.

Properties

IUPAC Name

benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTAHZAMYKJUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride typically involves multiple stepsThe final step often involves the formation of the hydrochloride salt to increase the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Applications
Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride Pentanoate backbone, Cbz-protected amino group, benzyl ester Potential anti-inflammatory, anticancer (theoretical) Drug development, peptide synthesis
Methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate Benzoate backbone, chloro substituent, Cbz group Moderate enzyme inhibition Synthetic intermediate for agrochemicals
Tert-butyl (S)-2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride Tert-butyl ester, Cbz-protected amino group Noted for chiral specificity in drug design Pharmaceutical intermediates
Methyl 2-amino-5-(benzyloxy)pentanoate Benzyl ether instead of Cbz group, free amino group Low antimicrobial activity Research reagent
Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride Benzoate backbone, methoxy substituent Antioxidant properties Material science

Key Findings:

Biological Activity: The Cbz group in the target compound distinguishes it from simpler analogs like Methyl 2-amino-5-(benzyloxy)pentanoate, which lacks protective groups and shows minimal bioactivity .

Chemical Reactivity :

  • The hydrochloride salt improves solubility in polar solvents, unlike tert-butyl derivatives, which prioritize lipophilicity .
  • The benzyl ester facilitates hydrolysis under acidic conditions, a property exploited in prodrug design .

Synthetic Utility: The compound’s Cbz group enables selective deprotection, a feature critical for stepwise peptide synthesis. This contrasts with Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, where substituents complicate selective reactions .

Biological Activity

Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate; hydrochloride, also known as (S)-5-amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉ClN₂O₄
  • Molecular Weight : 302.754 g/mol
  • CAS Number : 92455-59-9
  • Boiling Point : 510.7 ºC at 760 mmHg
  • Flash Point : 262.6 ºC

The biological activity of Benzyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate is primarily attributed to its interaction with various enzymes and receptors. Its chiral nature allows for specific binding to enzyme active sites or receptor pockets, modulating their activity and leading to diverse biological effects.

Enzyme Interaction

Research indicates that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, impacting their efficacy and safety profiles in therapeutic applications.

Biological Activities

  • Antiproliferative Effects
    • Studies have demonstrated that derivatives of this compound exhibit strong antiproliferative activity against various cancer cell lines, including U-937 and SK-MEL-1, with IC₅₀ values ranging from 5.7 to 12.2 μM. These compounds induced apoptosis in a time- and concentration-dependent manner without affecting normal peripheral blood lymphocytes significantly (IC₅₀ > 100 μM), indicating a favorable safety profile .
  • Serotonin Receptor Modulation
    • Similar compounds have been investigated for their affinity towards serotonin receptors, particularly the 5-HT2 family. Modifications in the benzyl group position can enhance or reduce affinity, suggesting that structural variations can tailor the pharmacological profile of such compounds .

Study on Antiproliferative Activity

A study published in Molecules focused on various benzyl-substituted thiazoles, revealing that modifications to the phenyl ring significantly impacted their anticancer properties. Compounds with specific substitutions showed enhanced activity against cancer cells while maintaining low toxicity towards normal cells .

Enzyme Interaction Study

Another investigation into the interaction of similar compounds with cytochrome P450 enzymes highlighted the potential of these molecules to serve as inhibitors in drug metabolism pathways. This study underscored the importance of structural characteristics in determining biological activity and metabolic interactions.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeStrong activity against U-937 and SK-MEL-1 cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes affecting drug metabolism
Serotonin ReceptorModulates 5-HT2 receptor affinity based on structural changes

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